5-Isocyanato-2-methylbenzonitrile
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Overview
Description
5-Isocyanato-2-methylbenzonitrile: is an organic compound with the molecular formula C9H6N2O. It is characterized by the presence of an isocyanate group (-N=C=O) and a nitrile group (-C≡N) attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemicals and materials, particularly in the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Isocyanato-2-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-methylbenzonitrile with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired isocyanate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene due to its high reactivity and efficiency. The process typically requires stringent safety measures due to the toxic nature of phosgene. Alternative methods, such as the use of oxalyl chloride as a safer phosgene substitute, are also explored .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Addition: 5-Isocyanato-2-methylbenzonitrile readily undergoes nucleophilic addition reactions with alcohols, amines, and water.
Hydrolysis: The compound reacts with water to form carbon dioxide and the corresponding amine.
Common Reagents and Conditions:
Alcohols: React with this compound to form urethanes under mild conditions.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon Dioxide and Amines: Formed from hydrolysis reactions.
Scientific Research Applications
Chemistry: 5-Isocyanato-2-methylbenzonitrile is used as a building block in the synthesis of various organic compounds, particularly in the production of polyurethanes and other polymers .
Biology and Medicine: The compound is explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with other materials .
Mechanism of Action
The mechanism of action of 5-isocyanato-2-methylbenzonitrile primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and water. This reactivity allows the compound to form urethanes, ureas, and other derivatives, which are essential in various chemical and industrial applications .
Comparison with Similar Compounds
2-Isocyanato-5-methylbenzonitrile: Similar in structure but with different positioning of functional groups.
5-Fluoro-2-isocyanatobenzonitrile: Contains a fluorine atom, which can alter its reactivity and properties.
Uniqueness: 5-Isocyanato-2-methylbenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized polymers and other materials .
Properties
CAS No. |
61386-72-9 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5-isocyanato-2-methylbenzonitrile |
InChI |
InChI=1S/C9H6N2O/c1-7-2-3-9(11-6-12)4-8(7)5-10/h2-4H,1H3 |
InChI Key |
IFISKYCCDBYUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)C#N |
Origin of Product |
United States |
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